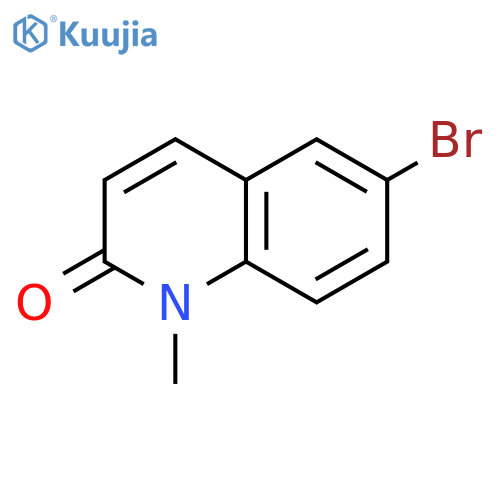Cas no 16717-25-2 (6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE)

16717-25-2 structure
商品名:6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE
CAS番号:16717-25-2
MF:C10H8BrNO
メガワット:238.08062171936
MDL:MFCD11877921
CID:2102466
6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE 化学的及び物理的性質
名前と識別子
-
- 6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE
- 6-Bromo-1-methyl-1H-quinolin-2-one
- 6-bromo-1-methylquinolin-2-one
- 6-Bromo-1-methylcarbostyril
-
- MDL: MFCD11877921
- インチ: InChI=1S/C10H8BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3
- InChIKey: XZCNHDAUOLXBPV-UHFFFAOYSA-N
- ほほえんだ: CN1C2=CC=C(C=C2C=CC1=O)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.553±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 144-146 ºC
- ようかいど: 極微溶性(0.79 g/l)(25ºC)、
6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D593228-1g |
6-Bromo-1-methylquinolin-2(1H)-one |
16717-25-2 | 95% | 1g |
$795 | 2024-05-23 | |
| Chemenu | CM144523-1g |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 95%+ | 1g |
$749 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1008332-500mg |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 95% | 500mg |
$400 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0198-100mg |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 96% | 100mg |
1382.31CNY | 2021-05-08 | |
| Chemenu | CM144523-1g |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 95% | 1g |
$563 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0198-5g |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 96% | 5g |
16943.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0198-250mg |
6-Bromo-1-methyl-1H-quinolin-2-one |
16717-25-2 | 96% | 250mg |
¥1967.39 | 2025-01-21 | |
| abcr | AB450045-500 mg |
6-Bromo-1-methylquinolin-2(1H)-one; . |
16717-25-2 | 500MG |
€371.90 | 2023-07-18 | ||
| abcr | AB450045-5 g |
6-Bromo-1-methylquinolin-2(1H)-one; . |
16717-25-2 | 5g |
€1,613.70 | 2023-07-18 | ||
| abcr | AB450045-500mg |
6-Bromo-1-methylquinolin-2(1H)-one; . |
16717-25-2 | 500mg |
€371.90 | 2023-09-03 |
6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
16717-25-2 (6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2230780-65-9(IL-17A antagonist 3)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16717-25-2)6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE

清らかである:99%/99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g/5g
価格 ($):161.0/201.0/277.0/737.0/2464.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:16717-25-2)6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ